molecular formula C11H11F3O3 B13018919 Ethyl 3-methyl-5-(trifluoromethoxy)benzoate

Ethyl 3-methyl-5-(trifluoromethoxy)benzoate

Cat. No.: B13018919
M. Wt: 248.20 g/mol
InChI Key: FFSBQXYQTKQGOB-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzoate ring.

Properties

IUPAC Name

ethyl 3-methyl-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-16-10(15)8-4-7(2)5-9(6-8)17-11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBQXYQTKQGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-methyl-5-(trifluoromethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-methyl-5-(trifluoromethoxy)benzoic acid and ethanol.

    Reduction: 3-methyl-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(trifluoromethoxy)benzoate depends on the specific application and the target molecule. In general, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Source
Ethyl 3-methyl-5-(trifluoromethoxy)benzoate 3-Me, 5-OCF₃ C₁₁H₁₁F₃O₃ High lipophilicity; potential agrochemical use Inferred
Ethyl 5-iodo-2-(trifluoromethoxy)benzoate 2-OCF₃, 5-I C₁₀H₈F₃IO₃ Halogenated analog; possible pesticidal activity
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate 3-Cl, 2-F, 5-CF₃ C₁₀H₇ClF₄O₂ Strong electron-withdrawing groups; agrochemical intermediate
Ethyl 3-hydroxy-5-methylbenzoate 3-OH, 5-Me C₁₀H₁₂O₃ Polar, higher water solubility; pharmaceutical intermediates
Ethyl 3-amino-5-[4-(trifluoromethoxy)phenoxy]benzoate 3-NH₂, 5-OPh(OCF₃) C₁₆H₁₄F₃NO₄ Amino group enhances reactivity in resins/polymers
Key Observations:
  • Trifluoromethoxy vs.
  • Positional Isomerism : Ethyl 5-iodo-2-(trifluoromethoxy)benzoate demonstrates that shifting the -OCF₃ group from position 5 to 2 alters steric and electronic effects, which may reduce metabolic degradation in pesticidal applications.
  • Hydroxy vs. Methyl: Ethyl 3-hydroxy-5-methylbenzoate highlights how polar groups (e.g., -OH) increase solubility compared to nonpolar substituents like -Me or -OCF₃.

Physicochemical Properties

  • Lipophilicity : The -OCF₃ group in the target compound likely increases lipophilicity compared to -OH or -NH₂ analogs, enhancing membrane permeability in bioactive molecules.
  • Thermal Stability: Trifluoromethoxy-substituted compounds generally exhibit higher thermal stability than non-fluorinated analogs, as seen in pesticide derivatives .

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